molecular formula C17H18O3 B080725 7-(2-Naphthyl)-7-oxoheptanoic acid CAS No. 13672-52-1

7-(2-Naphthyl)-7-oxoheptanoic acid

Cat. No.: B080725
CAS No.: 13672-52-1
M. Wt: 270.32 g/mol
InChI Key: VLQVXIFFYYIDGV-UHFFFAOYSA-N
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Description

7-(2-Naphthyl)-7-oxoheptanoic acid is an organic compound characterized by the presence of a naphthalene ring attached to a heptanoic acid chain with a ketone group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Naphthyl)-7-oxoheptanoic acid typically involves the reaction of 2-naphthol with heptanoic acid derivatives under specific conditions. One common method includes the use of Friedel-Crafts acylation, where 2-naphthol reacts with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also explored to comply with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 7-(2-Naphthyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products:

    Oxidation: 7-(2-Naphthyl)-heptanedioic acid.

    Reduction: 7-(2-Naphthyl)-7-hydroxyheptanoic acid.

    Substitution: 7-(2-Nitronaphthyl)-7-oxoheptanoic acid or 7-(2-Sulfonaphthyl)-7-oxoheptanoic acid.

Scientific Research Applications

7-(2-Naphthyl)-7-oxoheptanoic acid finds applications in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(2-Naphthyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the naphthalene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Naphthol: A precursor in the synthesis of 7-(2-Naphthyl)-7-oxoheptanoic acid, known for its use in organic transformations.

    Naphthalene: The parent compound of the naphthalene ring, widely used in the production of dyes and insecticides.

    7-(2-Nitronaphthyl)-7-oxoheptanoic acid:

Uniqueness: this compound is unique due to its combination of a naphthalene ring and a heptanoic acid chain with a ketone group. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-naphthalen-2-yl-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c18-16(8-2-1-3-9-17(19)20)15-11-10-13-6-4-5-7-14(13)12-15/h4-7,10-12H,1-3,8-9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQVXIFFYYIDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448530
Record name 7-(2-NAPHTHYL)-7-OXOHEPTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13672-52-1
Record name 7-(2-NAPHTHYL)-7-OXOHEPTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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